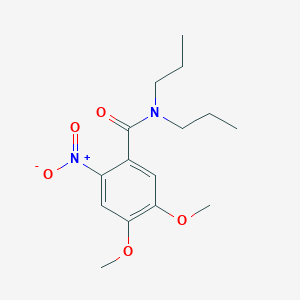
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide, also known as DNOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. DNOP belongs to the family of benzamides, which are known for their various biological activities. DNOP has been found to exhibit promising results in the field of neuroscience, particularly in the study of neurotransmitter systems and their role in various physiological and pathological conditions.
Wirkmechanismus
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide acts by inhibiting the uptake of monoamines into vesicles, leading to a decrease in the release of these neurotransmitters into the synaptic cleft. This results in a decrease in the activity of the monoaminergic system and can affect various physiological processes such as mood, behavior, and cognition.
Biochemical and Physiological Effects:
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide has been found to affect various physiological processes such as locomotor activity, anxiety, depression, and addiction. In animal studies, 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide has been shown to decrease locomotor activity and increase anxiety-like behavior, suggesting a role in regulating motor and emotional functions. 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide has also been found to decrease the rewarding effects of drugs of abuse, suggesting a potential therapeutic role in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide in laboratory experiments is its selectivity for VMAT2, which allows for the modulation of monoaminergic neurotransmission without affecting other neurotransmitter systems. This allows for a more precise understanding of the role of monoamines in various physiological and pathological conditions. However, 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for research on 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide, including its potential therapeutic applications in various neurological and psychiatric disorders. 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide has been found to have anti-inflammatory and neuroprotective effects, suggesting a potential role in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is needed to explore the potential therapeutic applications of 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide and to optimize its efficacy and safety for clinical use.
Conclusion:
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide is a promising compound with potential applications in the field of neuroscience and medicine. Its selectivity for VMAT2 allows for the modulation of monoaminergic neurotransmission and its potential therapeutic applications in various neurological and psychiatric disorders make it a promising candidate for further research. However, further research is needed to optimize its efficacy and safety for clinical use.
Synthesemethoden
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide can be synthesized using a multi-step process, starting with the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with propionyl chloride to form 2-nitro-4,5-dimethoxy-N-propionylbenzamide. This intermediate is then reacted with propylmagnesium bromide to form the final product, 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide. The synthesis of 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide requires expertise in organic chemistry and should be performed under controlled laboratory conditions to ensure safety and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide has been widely used in the field of neuroscience to study the role of neurotransmitter systems in various physiological and pathological conditions. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines such as dopamine, serotonin, and norepinephrine into vesicles for release into the synaptic cleft. By inhibiting VMAT2, 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide can modulate the release of these neurotransmitters and affect various physiological processes.
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-5-7-16(8-6-2)15(18)11-9-13(21-3)14(22-4)10-12(11)17(19)20/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAUBPPLGLJHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5822646.png)




![5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione](/img/structure/B5822671.png)
![4'-[(4-iodobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5822672.png)
![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)
![ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5822705.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)

